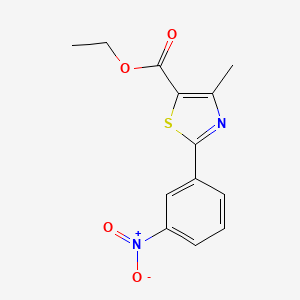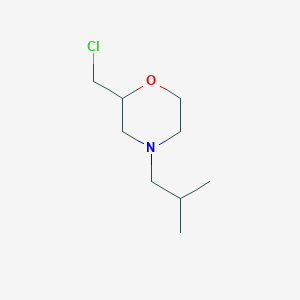
2-(Chloromethyl)-4-(2-methylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-(2-methylpropyl)morpholine, also known as CMMP, is an organic compound belonging to the morpholine family. It is a colorless liquid that is soluble in common organic solvents. CMMP is used in various industrial and scientific applications, such as in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Chloromethyl)-4-(2-methylpropyl)morpholine involves the reaction of 2-methylpropylamine with epichlorohydrin to form 2-(chloromethyl)-4-(2-methylpropyl)morpholine.
Starting Materials
2-methylpropylamine, Epichlorohydrin
Reaction
Add 2-methylpropylamine to a round-bottom flask, Add epichlorohydrin dropwise to the flask while stirring, Heat the mixture to 50-60°C and stir for 24 hours, Cool the mixture to room temperature and extract the product with diethyl ether, Wash the organic layer with water and dry over anhydrous sodium sulfate, Filter the solution and evaporate the solvent to obtain 2-(Chloromethyl)-4-(2-methylpropyl)morpholine as a colorless liquid
Mechanism Of Action
The mechanism of action of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine is not well understood. However, it is believed to act as an electron donor, donating electrons to the reaction center. This promotes the formation of new bonds and facilitates the formation of new products.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Chloromethyl)-4-(2-methylpropyl)morpholine are not well-understood. However, it is believed to be relatively non-toxic and is not known to cause any adverse effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(Chloromethyl)-4-(2-methylpropyl)morpholine in laboratory experiments is that it is relatively non-toxic and does not pose any significant risks to the user. It is also relatively inexpensive and easy to obtain. However, it is not very stable and must be handled carefully to avoid decomposition.
Future Directions
Future research on 2-(Chloromethyl)-4-(2-methylpropyl)morpholine could focus on its mechanism of action, as well as its biochemical and physiological effects. It could also be used to develop new synthetic methods, such as catalytic reactions, and to study the structure and reactivity of transition metal complexes. Additionally, it could be used to develop new pharmaceuticals and other organic molecules. Finally, its stability could be improved to make it more suitable for use in laboratory experiments.
Scientific Research Applications
2-(Chloromethyl)-4-(2-methylpropyl)morpholine is widely used in scientific research, particularly in the fields of organic synthesis, coordination chemistry, and catalysis. It is used as a reagent in the synthesis of various organic molecules, such as pharmaceuticals, dyes, and polymers. It can also be used to catalyze a variety of chemical reactions, such as Diels-Alder reactions and Wittig reactions. In addition, it has been used as a ligand in coordination chemistry to study the structure and reactivity of transition metal complexes.
properties
IUPAC Name |
2-(chloromethyl)-4-(2-methylpropyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-8(2)6-11-3-4-12-9(5-10)7-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKPERKTMLOJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCOC(C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-(2-methylpropyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

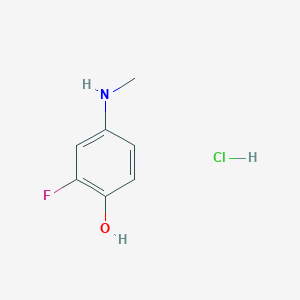
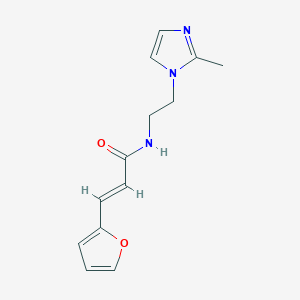

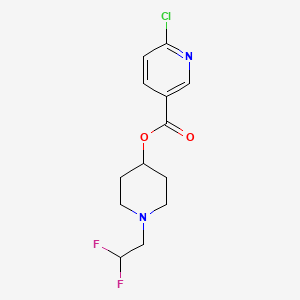

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
![N-cyclohexyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2387868.png)
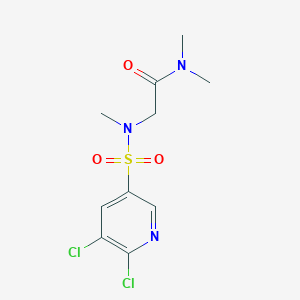
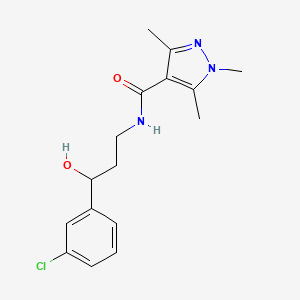
![2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2387872.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2387873.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387875.png)

